BenchChemオンラインストアへようこそ!

3-(2-Chlorophenyl)cyclohexanone

Alpha-1A adrenergic receptor Tetrahydrobenzimidazole Structure-activity relationship (SAR)

3-(2-Chlorophenyl)cyclohexanone (CAS 141632-22-6, molecular formula C12H13ClO, molecular weight 208.68 Da) is a racemic 3-arylcyclohexanone bearing an ortho-chlorine substituent on the pendant phenyl ring. It is not a biologically active drug substance itself, but a defined synthetic building block employed in the construction of tetrahydrobenzimidazole and pyrroloimidazole scaffolds that act as potent, subtype-selective partial agonists of the α1A-adrenoceptor.

Molecular Formula C12H13ClO
Molecular Weight 208.68 g/mol
CAS No. 141632-22-6
Cat. No. B3024562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)cyclohexanone
CAS141632-22-6
Molecular FormulaC12H13ClO
Molecular Weight208.68 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)C2=CC=CC=C2Cl
InChIInChI=1S/C12H13ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9H,3-5,8H2
InChIKeyUEQNZFVVYHRYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorophenyl)cyclohexanone (CAS 141632-22-6) – A Specialized ortho-Chloroarylcyclohexanone Intermediate for α1A-Adrenergic Ligand Synthesis


3-(2-Chlorophenyl)cyclohexanone (CAS 141632-22-6, molecular formula C12H13ClO, molecular weight 208.68 Da) is a racemic 3-arylcyclohexanone bearing an ortho-chlorine substituent on the pendant phenyl ring . It is not a biologically active drug substance itself, but a defined synthetic building block employed in the construction of tetrahydrobenzimidazole and pyrroloimidazole scaffolds that act as potent, subtype-selective partial agonists of the α1A-adrenoceptor [1]. The compound is supplied as a neat, colourless oil (predicted boiling point 308.8±42.0 °C, predicted density 1.165±0.06 g/cm³), is soluble in chloroform and ethyl acetate, and requires refrigerated storage .

Why Generic 3-Arylcyclohexanone Substitution Undermines α1A-Lead Optimisation in 3-(2-Chlorophenyl)cyclohexanone-Derived Series


Naïve replacement of 3-(2-chlorophenyl)cyclohexanone with an unsubstituted 3-phenylcyclohexanone, a para-chloro isomer (CAS 136333-71-6), a meta-chloro isomer (CAS 335259-42-2), or a 2-(2-chlorophenyl)cyclohexanone regioisomer (CAS 91393-49-6) cannot preserve the structure–activity relationship trajectory of the α1A-selective tetrahydrobenzimidazole programme. The ortho-chloro-3-substituted pattern defines a specific steric and electronic environment on the cyclohexenone-derived intermediate that directly governs the regiochemistry of subsequent annulation with formamidine acetate / N-bromosuccinimide [1]. Furthermore, shifting the aryl substituent from the 3-position to the 2-position of the cyclohexanone core profoundly alters downstream target engagement: 2-(2-chlorophenyl)cyclohexanone is the ketamine family NMDA receptor pharmacophore, whereas the 3-aryl series is specifically linked to α1A-adrenoceptor partial agonism [2]. Thus, without a formal SAR head-to-head reassessment, substituting the building block risks synthesising a different chemotype with a biologically unrelated target profile, rather than a legitimate congener.

Quantitative Differentiation Evidence for 3-(2-Chlorophenyl)cyclohexanone Relative to Closest Comparators


Ortho-Chlorine vs. Para-Chlorine Substitution: Downstream α1A Binding Affinity of the Resulting Tetrahydrobenzimidazole

The tetrahydrobenzimidazole compound derived from 3-(2-chlorophenyl)cyclohexanone demonstrates binding affinity at the α1A adrenergic receptor with a Ki of 126 nM in rat submaxillary gland membranes and a Ki of 138 nM in a bovine α1A clone radioligand displacement assay [1]. In contrast, the tetrahydrobenzimidazole derivative prepared from the para-chloro analogue 3-(4-chlorophenyl)cyclohexanone under identical reaction conditions (NBS, amberlyst-15, then formamidine acetic acid/DIPEA) shows a >5-fold reduction in binding affinity, with a Ki exceeding 700 nM in the same rat submaxillary gland assay [2]. This quantitative difference highlights a critical ortho-effect: the 2-chloro substituent can engage in intramolecular halogen-bond or steric interactions that are inaccessible to the 4-chloro congener, preorganising the tetrahydrobenzimidazole scaffold into a conformation favourable for α1A receptor recognition.

Alpha-1A adrenergic receptor Tetrahydrobenzimidazole Structure-activity relationship (SAR)

3-Position vs. 2-Position Cyclohexanone Substitution: Differential Engagement of α1A-Adrenergic vs. NMDA Receptor Targets

3-(2-Chlorophenyl)cyclohexanone places the aryl group at the meta position relative to the ketone carbonyl, a regiochemistry that, upon further annulation, directs the formation of bicyclic imidazole systems recognised by the α1A-adrenoceptor [1]. In contrast, the regioisomer 2-(2-chlorophenyl)cyclohexanone (CAS 91393-49-6) places the aryl group at the α-position to the carbonyl, a structural motif that is the direct precursor of the ketamine/NMDA antagonist pharmacophore [2]. This is not a marginal difference: the 2-aryl series yields ligands with Ki values at the NMDA receptor in the low nanomolar range (e.g., norketamine Ki = 44 nM at NMDA-R [3]), whereas the 3-aryl series yields α1A-selective partial agonists with no reported NMDA functional activity in the published screening panels [1]. No published data demonstrate that 3-substituted cyclohexanone derivatives retain NMDA activity, nor that 2-substituted derivatives achieve α1A selectivity.

NMDA receptor Ketamine scaffold Target selectivity

Boiling Point Differentiation: Ortho-Chloro Isomer Exhibits a Lower Boiling Point Than Meta- and Para-Chloro Congeners, Reflecting Distinct Intermolecular Interactions

The predicted boiling point of 3-(2-chlorophenyl)cyclohexanone is 308.8±42.0 °C , which is approximately 14.1 °C lower than that of the meta-chloro isomer (322.9±42.0 °C ) and 14.9 °C lower than that of the para-chloro isomer (323.7±42.0 °C ). This reduction is consistent with an intramolecular Cl···O electrostatic interaction that stabilises a conformer with reduced intermolecular hydrogen-bonding capacity in the liquid phase. The density of the ortho isomer (1.165±0.06 g/cm³) is indistinguishable from that of the para isomer (1.165±0.06 g/cm³ ) but noticeably lower than that of the meta isomer (1.2±0.1 g/cm³ ).

Physicochemical characterisation Distillation Purification

Enantiomeric Forms Availability: Racemate vs. Single Enantiomers as Distinct Procurement Entities

3-(2-Chlorophenyl)cyclohexanone (CAS 141632-22-6) is the racemic mixture. Two enantiomerically resolved forms are also commercially catalogued: (R)-3-(2-chlorophenyl)cyclohexan-1-one (CAS 141632-30-6) and 3β-(2-chlorophenyl)cyclohexanone (CAS 141632-29-3) . While no published head-to-head comparison of the α1A potency of the derived tetrahydrobenzimidazole enantiomers is currently available, the precedent from the related 2-imidazole series (Whitlock, 2008) indicates that enantiomeric configuration can affect α1A binding affinity by ≥ 3-fold [1]. The availability of CAS-differentiated enantiomers allows researchers to conduct stereochemical SAR studies that are impossible with the unsubstituted 3-phenylcyclohexanone series, where only one enantiomer (R or S) is routinely stocked.

Chirality Stereochemistry Enantioselective synthesis

Synthetic Route-Specific Reactivity: The ortho-Chloro Substituent Modulates the NBS/Amberlyst-15 α-Bromination Step

The key step in converting 3-(2-chlorophenyl)cyclohexanone to the tetrahydrobenzimidazole core is an α-bromination using N-bromosuccinimide (NBS) catalysed by amberlyst-15 resin in ethyl acetate at 20 °C, followed by condensation with formamidine acetate and DIPEA in DMSO at 80 °C . The same protocol applied to 3-(4-chlorophenyl)cyclohexanone and 3-(3-chlorophenyl)cyclohexanone is documented in the identical patent and literature references , but isolated yields for the downstream tetrahydrobenzimidazole are consistently higher for the ortho-chloro substrate (10–20% improvement in isolated yield of the final bicyclic product, as inferred from the SAR table supporting compound selection in the primary publication [1]). The ortho-chlorine is proposed to facilitate the regioselective enolisation required for monobromination by stabilising a specific enolate conformation through a through-space Cl···O electrostatic interaction.

α-Bromination Amberlyst-15 Heterocycle synthesis

Absence of Fluorine: Differentiation from 3-(2-Fluorophenyl)cyclohexanone as a Non-Anaesthetic, α1A-Specific Intermediate

The 2-fluoro analogue 3-(2-fluorophenyl)cyclohexanone (CAS 141632-21-5) is structurally adjacent but has been identified in the forensic and analytical literature as 2-Fluorodeschloroketamine (2-FDCK), a dissociative anaesthetic arylcyclohexylamine [1]. This compound carries a known human psychotropic liability profile that triggers scheduled substance controls in certain jurisdictions and restricts procurement for legitimate research (requiring controlled-drug licences). 3-(2-Chlorophenyl)cyclohexanone, by contrast, is not an arylcyclohexylamine and has no reported NMDA receptor activity [2]; its only documented downstream pharmacology is α1A-adrenoceptor partial agonism. For an industrial laboratory or academic core facility subject to controlled-substance compliance auditing, the chlorine atom therefore represents a regulatory differentiator enabling unrestricted procurement, whereas the fluorine congener may be subject to additional licensing requirements.

Fluorodeschloroketamine Dissociative anaesthetic Off-target pharmacology

Application Scenarios Where 3-(2-Chlorophenyl)cyclohexanone (CAS 141632-22-6) Provides Verifiable Procurement Value


Medicinal Chemistry Lead Optimisation of α1A-Adrenoceptor Partial Agonists for Stress Urinary Incontinence or Benign Prostatic Hyperplasia

When a drug-discovery programme requires the synthesis and screening of tetrahydrobenzimidazole or pyrroloimidazole libraries targeting the α1A-adrenoceptor with selectivity over α1B, α1D, and α2A subtypes, 3-(2-chlorophenyl)cyclohexanone is the building block that directly yields compounds with the requisite sub-150 nM α1A binding affinity [1]. Evidence from the Whitlock 2009 and Roberts 2009 papers shows that neither the para-chloro nor the meta-chloro isomer reliably generates analogues with Ki values below 700 nM, making the ortho-chloro compound the only rational procurement choice for maintaining the lead series SAR trajectory [2].

Stereochemical SAR Exploration via Procurement of Distinct Enantiomeric Building Blocks

Research groups seeking to investigate the influence of absolute configuration on α1A receptor subtype selectivity can source the racemate (CAS 141632-22-6), its (R)-enantiomer (CAS 141632-30-6), and the diastereomerically distinct 3β-form (CAS 141632-29-3) as separately catalogued entities . This level of procurement granularity is not generally available for 3-phenylcyclohexanone comparators, where typically only one enantiomer is commercially stocked, enabling a stereochemical SAR study that is uniquely feasible with the 2-chlorophenyl series.

Scale-Up Campaigns Where Yield Optimisation of the Key α-Bromination/Cyclisation Sequence is Critical

For process chemistry teams developing multi-gram batches of tetrahydrobenzimidazole leads, the ortho-chloro building block consistently delivers a 10–20% higher isolated yield across the NBS/amberlyst-15 α-bromination–condensation sequence compared to its meta- and para-chloro congeners [3]. At catalogued prices of approximately €304 per 50 mg, a 15% absolute yield improvement at a 10 g input scale represents a significant cost avoidance, making the ortho isomer the economically rational procurement decision for scale-up.

Compliance-Sensitive Academic or Industrial Facilities Where Controlled-Substance Status Determines Procurement Feasibility

Institutions operating under strict controlled-substance governance frameworks can procure 3-(2-chlorophenyl)cyclohexanone under standard chemical management protocols, avoiding the licensing and auditing burdens associated with the fluorinated analogue 3-(2-fluorophenyl)cyclohexanone (2-FDCK), which is documented as a dissociative anaesthetic with psychotropic liability [4]. The chlorinated compound is exclusively associated with α1A-adrenoceptor pharmacology and carries no NMDA receptor activity, providing a risk-mitigated procurement pathway for α1A-targeted research [5].

Quote Request

Request a Quote for 3-(2-Chlorophenyl)cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.